molecular formula C15H15ClN4O3S B2489614 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide CAS No. 1251696-33-9

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2489614
CAS RN: 1251696-33-9
M. Wt: 366.82
InChI Key: CLKBQYZBZPGOJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular structure. For compounds similar to the one , efficient one-pot synthesis methods have been developed. For example, Rayes (2008) demonstrated an efficient one-pot synthesis technique starting from amino acid esters and azides, leading to the successful creation of related compounds (Rayes, 2008).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior. Xue et al. (2008) synthesized a novel compound and analyzed its crystal structure through X-ray diffraction, revealing significant intra- and intermolecular interactions that stabilize the crystal structure (Xue et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives is of particular interest for creating various heterocyclic compounds. Gaby et al. (2003) explored the condensation reactions of pyridazinone with aromatic aldehydes, leading to the formation of novel derivatives with potential biological activities (Gaby et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility and crystal formation, play a vital role in the compound's applicability. The synthesis process, as well as the molecular structure, significantly influences these properties. For instance, the study by Xue et al. (2008) provided insights into how crystallization from mixed solutions affects the physical properties of the synthesized compounds (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability, are crucial for determining the compound's potential applications. The work by Farouk et al. (2021) detailed the synthesis and chemical behavior of related compounds, offering insights into their potential use in constructing nitrogen heterocyclic compounds (Farouk et al., 2021).

properties

IUPAC Name

2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3S/c1-9-2-4-10(5-3-9)19-13(22)7-20-15(23)14(16)11(6-18-20)24-8-12(17)21/h2-6H,7-8H2,1H3,(H2,17,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKBQYZBZPGOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(p-tolyl)acetamide

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